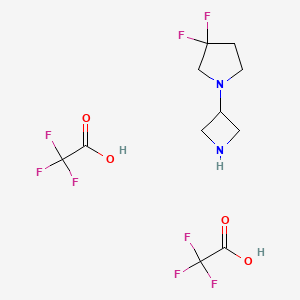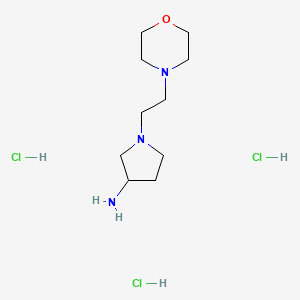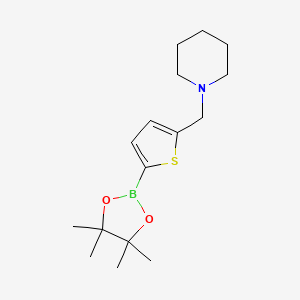
rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate is a chemical compound that combines the properties of a quaternary ammonium compound and a dihydroxybutanedioate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate typically involves the reaction of 2-hydroxy-N,N,N-trimethylethanaminium with 2,3-dihydroxybutanedioic acid. The reaction conditions often include the use of solvents such as water or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of flow microreactor systems can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a component in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, while the dihydroxybutanedioate moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydroxybutanedioic acid: A related compound with similar dihydroxybutanedioate moiety but lacking the quaternary ammonium group.
N,N,N-trimethylethanaminium: A compound with a similar quaternary ammonium group but without the dihydroxybutanedioate moiety.
Uniqueness
rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate is unique due to the combination of its quaternary ammonium and dihydroxybutanedioate moieties. This dual functionality allows it to participate in a wide range of chemical and biological interactions, making it a versatile compound for various applications .
Properties
CAS No. |
132215-92-0 |
|---|---|
Molecular Formula |
C9H19NO7 |
Molecular Weight |
253.251 |
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;(2S,3S)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C5H14NO.C4H6O6/c1-6(2,3)4-5-7;5-1(3(7)8)2(6)4(9)10/h7H,4-5H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/q+1;/p-1/t;1-,2-/m.0/s1 |
InChI Key |
QWJSAWXRUVVRLH-WUUYCOTASA-M |
SMILES |
C[N+](C)(C)CCO.C(C(C(=O)[O-])O)(C(=O)O)O |
Synonyms |
rel-(2R,3R)-2-Hydroxy-N,N,N-trimethylethanaminium 2,3-dihydroxybutanedioate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thieno[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B599257.png)

![(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B599259.png)
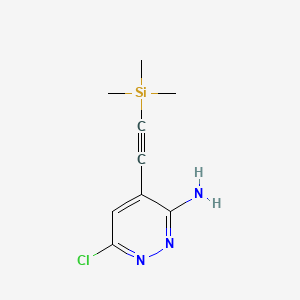
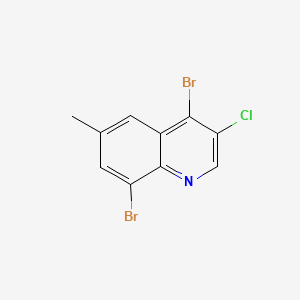
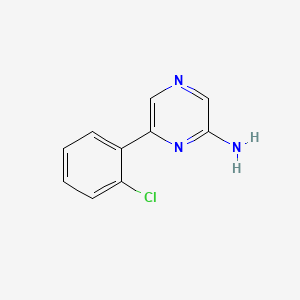
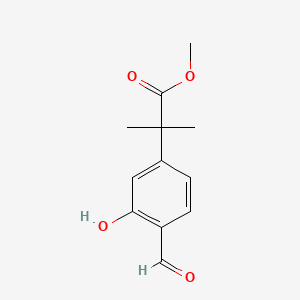
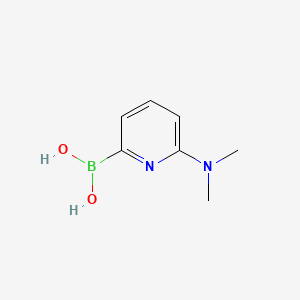
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B599269.png)
